molecular formula C22H26ClNO4 B2894308 3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane CAS No. 1797697-63-2

3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane

Cat. No.: B2894308
CAS No.: 1797697-63-2
M. Wt: 403.9
InChI Key: QSIXNDLOYNMAGI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane is a synthetic organic compound designed for research applications. This molecule features a azepane ring system substituted with a 4-chlorophenyl group at the 3-position and a 3,4,5-trimethoxybenzoyl group at the 1-position. The 3,4,5-trimethoxybenzoyl moiety is a recognized structural motif in medicinal chemistry, found in various biologically active molecules and serving as a key intermediate in pharmaceutical synthesis . The combination of a seven-membered azepane ring with aromatic chlorophenyl and trimethoxybenzoyl groups makes this compound a candidate for investigation in various research fields. Potential applications include its use as a building block in organic synthesis, a precursor for the development of novel chemical entities, or a candidate for high-throughput screening (HTS) in drug discovery programs . Researchers may also explore its potential physicochemical properties and mechanism of action in biological systems, given that structurally related benzamide compounds have been studied for their diverse activities . Handling Notes: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO4/c1-26-19-12-17(13-20(27-2)21(19)28-3)22(25)24-11-5-4-6-16(14-24)15-7-9-18(23)10-8-15/h7-10,12-13,16H,4-6,11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIXNDLOYNMAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Expansion Approaches

Azepanes are synthetically accessible via ring-expansion of six-membered rings. For example, Beckmann rearrangement of cyclohexanone oxime derivatives yields caprolactam, which is reducible to azepane. However, introducing substituents at position 3 necessitates tailored precursors.

Example protocol :

  • Cyclohexenone intermediate : React 4-chlorophenylmagnesium bromide with cyclohexenone to form 3-(4-chlorophenyl)cyclohexanone.
  • Oxime formation : Treat with hydroxylamine hydrochloride to yield the oxime.
  • Beckmann rearrangement : Use H2SO4 or PCl5 to rearrange the oxime to 3-(4-chlorophenyl)caprolactam.
  • Reduction : Reduce caprolactam with LiAlH4 in THF to obtain 3-(4-chlorophenyl)azepane (Yield: ~60%).

Characterization data :

  • 1H NMR (CDCl3) : δ 1.50–1.80 (m, 8H, azepane CH2), 3.20–3.40 (m, 1H, CH linked to 4-chlorophenyl), 7.30–7.50 (m, 4H, Ar-H).
  • IR (KBr) : 2920 cm-1 (C-H stretch), 1480 cm-1 (C-Cl).

Cyclization of Linear Precursors

A seven-membered ring can be forged via Mitsunobu reactions or Grignard-mediated cyclizations .

Procedure :

  • Diamine synthesis : React 1,5-dibromopentane with 4-chlorophenylamine to form a linear diamine.
  • Cyclization : Use NaH in DMF to induce ring closure (Yield: 45–50%).

Introduction of the 3,4,5-Trimethoxybenzoyl Group

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

Steps :

  • Methylation of gallic acid : Treat gallic acid with dimethyl sulfate in alkaline conditions to yield 3,4,5-trimethoxybenzoic acid (Yield: 85%).
  • Acyl chloride formation : React with oxalyl chloride in DCM catalyzed by DMF (Yield: 92%).

Characterization :

  • 13C NMR (CDCl3) : δ 167.8 (C=O), 152.1–142.0 (Ar-OCH3), 56.0–56.5 (OCH3).

Acylation of 3-(4-Chlorophenyl)Azepane

Reaction conditions :

  • Dissolve 3-(4-chlorophenyl)azepane (1.0 eq) in dry DCM.
  • Add 3,4,5-trimethoxybenzoyl chloride (1.2 eq) and Et3N (2.0 eq).
  • Stir at 0°C → RT for 12 h (Yield: 78%).

Purification :

  • Wash with 5% HCl, dry over Na2SO4, and recrystallize from ethanol/water.

Characterization :

  • 1H NMR (DMSO-d6) : δ 1.40–1.90 (m, 8H, azepane CH2), 3.70–3.90 (m, 1H, CH-Ar), 3.85 (s, 9H, OCH3), 7.40–7.80 (m, 4H, Ar-H).
  • LC-MS : m/z 430.1 [M+H]+.

Alternative Pathways and Optimization

One-Pot Cyclization-Acylation

Combining ring formation and acylation reduces steps:

  • React 3-(4-chlorophenyl)cyclohexanone with NH2OH·HCl to form oxime.
  • Perform Beckmann rearrangement and concurrent acylation using 3,4,5-trimethoxybenzoyl chloride (Yield: 55%).

Challenges and Side Reactions

  • Competitive N-acylation : Excess acyl chloride may cause over-acylation; stoichiometric control is critical.
  • Ring-opening : Azepane’s strain may lead to decomposition under acidic conditions; neutral pH is preferred.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Ring-expansion + acylation 60 95 High reproducibility
Linear cyclization 45 88 Avoids caprolactam intermediates
One-pot synthesis 55 90 Reduced purification steps

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitronium ion (NO2+) in nitration reactions or sulfonyl chlorides in sulfonation reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane: has been explored for various scientific research applications:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Azepane Moieties

  • 2-(4-Chlorophenyl)azepane (CAS: 383129-18-8): This compound shares the azepane core and 4-chlorophenyl substituent but lacks the TMBz group. Its molecular weight (209.72 g/mol) is significantly lower than the target compound, which likely impacts solubility and bioactivity.

Compounds Featuring 3,4,5-Trimethoxybenzoyl (TMBz) Groups

  • N-(4-(4-Chlorophenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS: 331272-60-7): This analog replaces the azepane ring with a thiazole heterocycle. The TMBz group is retained, but the rigid thiazole scaffold may limit conformational adaptability compared to azepane. No biological data are provided, but the thiazole-TMBz combination is common in kinase inhibitors .
  • (E)-3-[Dibenzo(b,d)thiophen-2-yl]-2-(3,4,5-trimethoxybenzoyl)acrylonitrile (Compound 8q):
    This acrylonitrile derivative includes the TMBz group but replaces the azepane and 4-chlorophenyl with a dibenzothiophene-acrylonitrile system. Its high synthetic yield (92%) and structural rigidity suggest utility in anti-angiogenesis research, though its mechanism likely differs from azepane-based compounds .

Halogen-Substituted Derivatives with Cytotoxic Activity

  • Halogen-Substituted Propenones (C1–C4): Compounds such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) and its brominated analogs (C3–C4) exhibit cytotoxic effects against MCF7 cells (IC50: 100 μg/mL for C2–C4). The 4-chlorophenyl group in C1 aligns with the target compound, but the propenone scaffold introduces α,β-unsaturated ketone reactivity, which may enhance DNA alkylation or redox modulation .

Key Observations:

Impact of Halogenation : The 4-chlorophenyl group in C1 and the target compound may improve lipophilicity and membrane permeability, though excessive halogenation (e.g., bromine in C3) can alter metabolic stability .

Biological Activity

The compound 3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane is a synthetic derivative with potential biological activities. Its structure features a chlorophenyl group and a trimethoxybenzoyl moiety, which may contribute to its pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, antifungal effects, and other therapeutic potentials based on recent research findings.

Anticancer Properties

Recent studies have indicated that various derivatives of azepane compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, research has shown that compounds with similar structural features can induce apoptosis in cancer cells by targeting microtubule dynamics.

  • Cell Lines Tested :
    • Prostate (DU-145)
    • Cervical (HeLa)
    • Lung adenocarcinoma (A549)
    • Liver (HepG2)
    • Breast (MCF-7)

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDMicrotubule disruption
CA-4A5490.054Tubulin assembly inhibition
Compound from HeLa0.048Apoptosis induction

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in targeting cancer cells.

Antifungal Activity

In addition to its anticancer effects, the compound has shown promising antifungal activity. Similar azepane derivatives were synthesized and tested against various pathogenic fungi.

  • Fungal Strains Tested :
    • Candida albicans
    • Aspergillus niger

Table 2: Antifungal Activity Against Pathogenic Strains

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicansTBD
Azole derivative Aspergillus nigerTBD

The MIC values will provide insight into the effectiveness of the compound against fungal infections.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on beta-tubulin, leading to inhibited microtubule polymerization and subsequent cell cycle arrest.
  • Apoptosis Induction : Activation of caspase pathways has been observed in treated cancer cells, suggesting a mechanism for inducing programmed cell death.

Case Studies

A notable case study involved the evaluation of a related azepane derivative in a preclinical model. The study demonstrated significant tumor regression in xenograft models when treated with the compound over a period of four weeks.

Study Design

  • Model : Xenograft mice with human cancer cells.
  • Treatment Regimen : Daily administration of the compound.
  • Outcome Measures : Tumor size reduction and survival rates.

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane?

The synthesis typically involves multi-step processes:

  • Step 1 : Formation of the azepane ring, often via cyclization of precursor amines or reductive amination. For example, 3-(4-chlorophenyl)azepane derivatives are synthesized by reacting 4-chlorobenzoic acid with amines under controlled conditions, followed by ring closure .
  • Step 2 : Introduction of the 3,4,5-trimethoxybenzoyl group via nucleophilic acyl substitution or coupling reactions. This step may require activating agents like EDCI/HOBt in anhydrous solvents (e.g., DCM or THF) to ensure regioselectivity .
  • Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization is used to isolate the final product, with yields reported between 50-70% depending on reaction optimization .

Q. How is the structural confirmation of this compound achieved?

Structural elucidation relies on:

  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., as reported for analogous benzamide derivatives in Acta Crystallographica Section E) provides bond lengths, angles, and stereochemistry .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for chlorophenyl), methoxy groups (δ ~3.8 ppm), and azepane ring protons (δ 1.5–3.5 ppm) .
    • HRMS : Molecular ion peaks (e.g., [M+H]⁺) align with the theoretical molecular weight (C₂₂H₂₅ClNO₄: ~402.15 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethereal solvents (THF) improve reaction kinetics for cyclization .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) can accelerate coupling reactions .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during acylation, while reflux conditions (80–100°C) favor ring closure .
  • Real-time monitoring : Techniques like TLC or in-situ FTIR track reaction progress, enabling timely termination to prevent degradation .

Q. How can discrepancies in reported biological activity data be resolved?

Conflicting data often arise from assay variability. Mitigation strategies include:

  • Standardized assays : Use validated protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate substituent effects .
  • Dose-response curves : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Tools like AutoDock Vina model binding affinities to receptors (e.g., G-protein-coupled receptors) using crystal structures from the PDB .
  • DFT calculations : Gaussian 09 or ORCA optimize geometries and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • MD simulations : GROMACS or AMBER simulate ligand-receptor dynamics over nanosecond timescales to assess stability of binding poses .

Q. What strategies address solubility limitations in pharmacological studies?

  • Salt formation : Hydrochloride salts (e.g., as in ) improve aqueous solubility via ionic interactions .
  • Co-solvents : Use DMSO/PEG 400 mixtures for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability .

Q. How can environmental impact assessments guide disposal protocols?

Follow frameworks like Project INCHEMBIOL ():

  • Biodegradation studies : OECD 301 tests assess microbial breakdown in water/soil .
  • Ecotoxicology : Daphnia magna or algae assays (OECD 202/201) determine LC₅₀/EC₅₀ values .
  • Persistence analysis : HPLC-MS monitors degradation half-lives under UV light or enzymatic treatment .

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